molecular formula C16H15BrO B145071 2-Bromo-4'-isopropylbenzophenone CAS No. 137327-30-1

2-Bromo-4'-isopropylbenzophenone

Cat. No. B145071
M. Wt: 303.19 g/mol
InChI Key: PMFLBAZLGUGMGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenone derivatives can involve palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones from 2-hydroxy-2-methylpropiophenone and aryl bromides . Additionally, the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis indicates the reactivity of bromophenyl compounds towards nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of bromophenone derivatives can be characterized using various spectroscopic methods and X-ray crystallography. For instance, the X-ray structure characterization of antipyrine derivatives provides insights into the crystal packing and intermolecular interactions, such as hydrogen bonds and π-interactions . Similarly, the crystallography of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP) reveals the geometry and electronic properties of the compound .

Chemical Reactions Analysis

Bromophenone derivatives can participate in various chemical reactions. For example, the synthesis of Schiff base monomers from 4-bromobenzaldehyde and aromatic aminophenols involves condensation reactions . The reactivity of bromophenol derivatives with zinc(II) ions to form complexes also demonstrates their ability to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenone derivatives can be studied through spectroscopic, thermal, and electrochemical analyses. The optical, electronic, and vibrational properties of BDP were investigated using DFT and TD-DFT calculations . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, providing information on the band gaps, electrical conductivities, and photoluminescence properties . The polymorphism of 4-bromobenzophenone was studied using X-ray diffractometry, revealing the existence of different polymorphs with distinct melting points and stabilization by weak hydrogen bonds10.

Relevant Case Studies

While the provided papers do not discuss case studies involving 2-Bromo-4'-isopropylbenzophenone specifically, they do provide valuable information on the synthesis, structure, reactivity, and properties of related bromophenone derivatives. For instance, the study of bromophenol derivatives from the red alga Rhodomela confervoides includes the isolation and structural elucidation of various compounds, although they were found inactive against certain cancer cell lines and microorganisms . The biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors demonstrates the potential medicinal applications of these compounds .

Scientific Research Applications

  • Derivatives and Synthesis : Bromophenol derivatives, which include compounds related to 2-Bromo-4'-isopropylbenzophenone, have been explored for their potential in various applications. For instance, Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, which were evaluated for activity against human cancer cell lines and microorganisms, although they were found inactive in this regard (Zhao et al., 2004).

  • Photoreaction Mechanisms : The photoreaction mechanisms of bromophenols, including compounds similar to 2-Bromo-4'-isopropylbenzophenone, have been studied. Akai et al. (2002) investigated this using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation, providing insights into the chemical behavior of these compounds under specific conditions (Akai et al., 2002).

  • Antioxidant and Biological Activities : Bromophenol compounds have been evaluated for their antioxidant and biological activities. For example, Olsen et al. (2013) studied bromophenols from the red alga Vertebrata lanosa, finding that they exhibited significant antioxidant activity in various assays (Olsen et al., 2013).

  • Chemical and Physical Properties : The synthesis, structural, and thermal analyses of compounds related to 2-Bromo-4'-isopropylbenzophenone have been explored. Takjoo et al. (2013) synthesized and characterized copper(II) and oxido-vanadium(IV) complexes of a related bromophenol, providing insights into the physical and chemical properties of these types of compounds (Takjoo et al., 2013).

  • Applications in Material Science : The use of bromophenol compounds in material science, specifically in the creation of dendrimers, has been researched. Percec et al. (1994) described the synthesis of monomers related to 2-Bromo-4'-isopropylbenzophenone for the development of hyperbranched polymers (Percec et al., 1994).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses a specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

(2-bromophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFLBAZLGUGMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641763
Record name (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-isopropylbenzophenone

CAS RN

137327-30-1
Record name (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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